Cefadroxil-d4 (Major)

説明

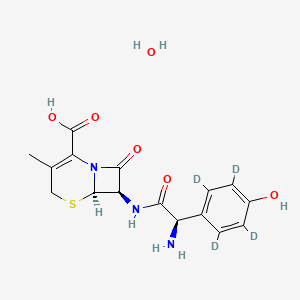

Structure

3D Structure of Parent

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNMSULHIODTC-AUTKPGNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cefadroxil-d4: Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil-d4 is the deuterium-labeled analog of Cefadroxil, a first-generation cephalosporin antibiotic.[1][2] This isotopically labeled compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the highly accurate quantification of Cefadroxil in complex biological matrices.[3] Its near-identical chemical and physical properties to the parent drug, coupled with its distinct mass spectrometric signature, make it the gold standard for pharmacokinetic, bioequivalence, and metabolism studies.[4][5] This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of Cefadroxil-d4, offering field-proven insights for its effective utilization in a research and development setting.

Chemical Identity and Structure

Cefadroxil-d4 is a semi-synthetic cephalosporin antibiotic where four hydrogen atoms on the phenyl ring of the C-7 side chain have been replaced with deuterium atoms.[6] This isotopic substitution is key to its function as an internal standard in mass spectrometry-based assays.

| Identifier | Value | Source |

| Chemical Name | (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [6] |

| CAS Number | 1426174-38-0 | [6] |

| Molecular Formula | C₁₆H₁₃D₄N₃O₅S | [6] |

| Molecular Weight | 367.42 g/mol (anhydrous) | [7] |

| Synonyms | Cefadroxil-d4 (Major), (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [6] |

Chemical Structure

The core structure of Cefadroxil-d4 consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of the cephalosporin class of antibiotics. The deuterium labeling is specifically on the 4-hydroxyphenyl moiety of the acyl side chain attached at the 7-position.

Figure 2: Inferred Synthetic Pathway for Cefadroxil-d4.

Spectroscopic and Chromatographic Properties

Mass Spectrometry

The key feature of Cefadroxil-d4 is its mass shift of +4 Da compared to the unlabeled Cefadroxil. This allows for its clear differentiation in mass spectrometric analysis. The fragmentation pattern is expected to be analogous to that of Cefadroxil, with the major fragments retaining the deuterium labels.

Expected Fragmentation of Cefadroxil-d4 (in positive ion mode):

-

Parent Ion [M+H]⁺: m/z ~368

-

Major Fragment Ions: The fragmentation of the Cefadroxil molecule typically involves the cleavage of the β-lactam ring and the side chain. A common fragment for Cefadroxil is observed at m/z 208.1, corresponding to the acylium ion of the side chain. For Cefadroxil-d4, this fragment would be expected at m/z 212.1. [8][9]

Figure 3: Proposed Mass Fragmentation of Cefadroxil-d4.

NMR Spectroscopy

The ¹H NMR spectrum of Cefadroxil-d4 will be significantly different from that of Cefadroxil in the aromatic region, where the signals corresponding to the phenyl protons will be absent due to deuterium substitution. The remaining signals of the cephalosporin core will be similar to the unlabeled compound. The ¹³C NMR spectrum will show the carbon signals of the deuterated phenyl ring as multiplets due to C-D coupling.

Application in Quantitative Analysis

The primary application of Cefadroxil-d4 is as an internal standard in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [10]

Rationale for Using a Deuterated Internal Standard

An ideal internal standard should have physicochemical properties as close as possible to the analyte to compensate for variations during sample preparation and analysis. [10][11]Deuterated standards are considered the "gold standard" because:

-

Co-elution: They co-elute with the analyte in reversed-phase HPLC, ensuring they experience the same matrix effects. [12]* Similar Extraction Recovery: They have nearly identical extraction efficiencies from biological matrices.

-

Similar Ionization Efficiency: They exhibit similar ionization responses in the mass spectrometer source.

-

Mass Differentiation: The mass difference allows for their simultaneous detection with the analyte without interference. [6]

Typical Analytical Workflow

A validated LC-MS/MS method for the quantification of Cefadroxil in a biological matrix (e.g., plasma) using Cefadroxil-d4 as an internal standard would typically involve the following steps:

Figure 4: Typical LC-MS/MS Analytical Workflow.

Stability

While specific stability data for pure Cefadroxil-d4 is not extensively published, studies on Cefadroxil provide valuable insights. Reconstituted oral suspensions of Cefadroxil are stable for a defined period under refrigerated and room temperature conditions. [13]As a solid, Cefadroxil-d4 is expected to be stable when stored under the recommended conditions of -20°C, protected from light and moisture. For analytical purposes, the stability of stock and working solutions should be thoroughly evaluated as part of the method validation process.

Conclusion

Cefadroxil-d4 is an essential tool for the accurate and precise quantification of the antibiotic Cefadroxil in research and clinical settings. Its chemical and physical properties, being almost identical to the parent compound, make it an ideal internal standard for LC-MS/MS analysis, effectively compensating for analytical variability. This technical guide provides a comprehensive overview of its structure, properties, and application, empowering researchers and drug development professionals to confidently utilize this critical analytical standard in their work.

References

- de Marco, B. A., & Salgado, H. R. N. (2017). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 47(2), 93–98.

- Rapid stability-indicative turbidimetric assay to determine the potency of cefadroxil monohydrate capsules. (n.d.). Analytical Methods.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Cefadroxil. (n.d.). PharmaCompass.

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (2025). Benchchem.

- Application Note: Quantitative Analysis of Δ²-Cefadroxil in Stability Samples of Cefadroxil. (2025). Benchchem.

- Cefadroxil. (n.d.). Japanese Pharmacopoeia.

- Cefadroxil. (n.d.). PubChem.

- Cefadroxil Monohydr

- Solubility D

- Dissolution Stability Study of Cefadroxil Extemporaneous Suspensions. (n.d.). Scribd.

- Internal standard in LC-MS/MS. (2013, August 13).

- development and validation of new analytical method for cefodroxil monohydrate in bulk and pharmaceutical dosage forms. (n.d.).

- Determination of Cefadroxil in Tablet/Capsule formulations by a validated Reverse Phase High Performance Liquid Chromatographic method. (2025, August 9).

- Development and validation of RP-HPLC method for the estimation of Cefadroxil Monohydrate in bulk and its tablet dosage form. (n.d.). J. Adv. Pharm. Edu. & Res.

- analytical method development and validation of cefadroxil in pharmaceutical dosage form by using. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL AND CEFADRO. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. (2025, August 5).

- HPLC method development and validation for cefadroxil analysis. (2024, October 28). LinkedIn.

- Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. (n.d.). Semantic Scholar.

- Cefadroxil - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- Cefadroxil. (2015, October 15). mzCloud.

- Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. (2014, February 1). PubMed.

- Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. (n.d.).

- Chemical structure and mass spectrum of CF (A) and CA (B). (n.d.).

- Solubility Enhancement of Cefadroxil Using Polymer PVP K-30 by Solid Dispersion Method. (n.d.). cr subscription agency.

- Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies. (2013, August). PubMed.

- Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... (n.d.).

- 4-Hydroxyphenylacetic acid. (n.d.). Wikipedia.

- Pharmacokinetics and Bioequivalence Evaluation of 2 Cefadroxil Suspensions in Healthy Egyptian Male Volunteers. (n.d.). PubMed.

- Applications and Synthesis of Deuterium-Labeled Compounds. (2014, February 27). Macmillan Group.

- 4-Hydroxyphenylacetic acid synthesis. (n.d.). ChemicalBook.

- Wide spread use of LC–MS in bioequivalence studies. (2016, September 9). MedCrave online.

- 65115 Cefadroxil Bioequivalence Review. (2002, March 5).

- Cefadroxil. (n.d.). The Merck Index Online.

- formulation development and evaluation for poorly water. (2020, February 1). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

- Method for the production of 4-hydroxyphenylacetic acid. (n.d.).

- Method for preparing 4-hydroxyphenylacetic acid. (n.d.).

- Cefadroxil 500mg Capsules - Summary of Product Characteristics (SmPC). (n.d.). emc.

Sources

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. researchgate.net [researchgate.net]

- 3. Cefadroxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Bioequivalence Evaluation of 2 Cefadroxil Suspensions in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 8. Cefadroxil | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. dissolutiontech.com [dissolutiontech.com]

The Gold Standard: A Technical Guide to Cefadroxil-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Preamble: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is the bedrock upon which pivotal decisions are made. From preclinical pharmacokinetic (PK) profiling to pivotal bioequivalence studies, the integrity of our data is paramount. This guide provides an in-depth exploration of the use of Cefadroxil-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Cefadroxil. We will delve into the fundamental principles that underscore its superiority, provide field-proven experimental protocols, and offer insights to empower researchers to generate robust and defensible bioanalytical data. This document is crafted not as a rigid set of instructions, but as a comprehensive resource for scientists dedicated to the highest standards of analytical excellence.

The Imperative for an Internal Standard: Mitigating the Matrix

Biological matrices such as plasma, serum, and urine are inherently complex and variable. This complexity gives rise to a phenomenon known as the "matrix effect," which can significantly impact the accuracy and precision of mass spectrometric analysis.[1][2] The matrix effect manifests as either ion suppression or enhancement, where co-eluting endogenous components interfere with the ionization of the target analyte, leading to erroneous quantification.[2][3][4]

The most effective strategy to counteract these variabilities is the use of an internal standard (IS). An ideal IS should mimic the physicochemical properties of the analyte as closely as possible, experiencing the same degree of matrix effects and variability throughout the analytical workflow. While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte.[3][5]

Cefadroxil-d4: The Ideal Analytical Surrogate

Cefadroxil-d4 is the deuterated form of Cefadroxil, a first-generation cephalosporin antibiotic.[6] By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased by four Daltons. This mass shift is the key to its utility.

The Advantages of Cefadroxil-d4 as an Internal Standard:

-

Co-elution with the Analyte: Due to its near-identical chemical structure, Cefadroxil-d4 exhibits the same chromatographic behavior as Cefadroxil, ensuring they experience the same matrix effects at the same time.

-

Identical Extraction Recovery: During sample preparation, any loss of Cefadroxil will be mirrored by a proportional loss of Cefadroxil-d4.

-

Comparable Ionization Efficiency: Both the analyte and the SIL-IS will be ionized with similar efficiency in the mass spectrometer's source.

-

Mass-Based Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate ratiometric quantification.

The use of a SIL-IS like Cefadroxil-d4 transforms the analytical method into a self-validating system, where the ratio of the analyte peak area to the IS peak area remains constant even in the presence of signal suppression or enhancement. This principle, known as isotope dilution mass spectrometry (IDMS) , is a cornerstone of high-precision quantitative bioanalysis.[7][8][9][10]

The Analytical Workflow: A Step-by-Step Guide

The following sections provide a detailed, field-tested workflow for the quantification of Cefadroxil in human plasma using Cefadroxil-d4 as an internal standard. This protocol is a robust starting point that can be adapted and validated for specific research needs.

Preparation of Stock and Working Solutions

Accuracy begins with the meticulous preparation of standards. It is best practice to use separate weighings for the preparation of calibration curve (CC) and quality control (QC) stock solutions to ensure their independence.

Protocol for Stock and Working Solution Preparation:

-

Cefadroxil Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cefadroxil reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask.

-

Cefadroxil-d4 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Cefadroxil-d4 and dissolve it in a suitable solvent in a 1 mL volumetric flask.

-

Cefadroxil Working Solutions: Prepare a series of working solutions by serially diluting the Cefadroxil stock solution with the appropriate solvent to create concentrations for spiking into blank plasma to form the calibration curve and QC samples.

-

Cefadroxil-d4 Working Solution (Internal Standard Spiking Solution): Dilute the Cefadroxil-d4 stock solution to a final concentration of, for example, 1 µg/mL. The optimal concentration should be determined during method development.

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control samples should be prepared in the same biological matrix as the study samples to accurately reflect the analytical conditions.

Protocol for Calibration Curve and QC Preparation:

-

Calibration Curve (CC) Standards: Spike appropriate volumes of the Cefadroxil working solutions into blank human plasma to achieve a series of concentrations covering the expected in-vivo range. A typical range for Cefadroxil could be 10 to 10,000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank plasma with a separately prepared Cefadroxil stock solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Cefadroxil from plasma.

Protocol for Plasma Sample Preparation:

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the Cefadroxil-d4 working solution (internal standard) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Visualizing the Workflow

Caption: The bioanalytical workflow for Cefadroxil quantification.

Instrumental Analysis: LC-MS/MS Parameters

The following are typical starting parameters for the liquid chromatography and mass spectrometry analysis of Cefadroxil. These should be optimized for the specific instrumentation being used.

Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Cefadroxil Transition | m/z 364.1 → 208.1 |

| Cefadroxil-d4 Transition | m/z 368.1 → 212.1 (Predicted) |

| Collision Energy | Optimize for maximum signal intensity |

| Dwell Time | 100 ms |

Data Analysis and Method Validation

The quantification of Cefadroxil is based on the ratio of its peak area to that of Cefadroxil-d4. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. The concentration of Cefadroxil in unknown samples is then determined by interpolating their peak area ratios from this curve.

A comprehensive validation of the bioanalytical method is required to ensure its reliability. This validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).

Key Validation Parameters:

| Parameter | Acceptance Criteria (Typical) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix |

| Matrix Effect | Assessed to ensure it is compensated for by the internal standard |

| Stability | Analyte stability established under various storage and handling conditions (e.g., freeze-thaw, bench-top) |

The Power of Isotope Dilution: A Mechanistic View

The robustness of using Cefadroxil-d4 as an internal standard is rooted in the principle of isotope dilution. The following diagram illustrates how the peak area ratio of the analyte to the internal standard remains constant despite variations in signal intensity due to matrix effects.

Caption: The principle of isotope dilution in mitigating matrix effects.

Conclusion: A Commitment to Quality

The use of Cefadroxil-d4 as a stable isotope-labeled internal standard represents the pinnacle of bioanalytical rigor for the quantification of Cefadroxil. By embracing the principles of isotope dilution mass spectrometry and adhering to stringent validation guidelines, researchers can generate data of the highest quality and integrity. This, in turn, empowers informed decision-making throughout the drug development lifecycle, ultimately contributing to the advancement of therapeutic innovation and patient care.

References

-

Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]

-

Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 929-932. [Link]

-

Lopes, B. R., & Afonso, R. J. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(11), 22-30. [Link]

-

Pan, C., & Zhang, Y. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1114-1115, 137-143. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Jin, H. E., Kim, B., Kim, Y. C., Cho, K. H., & Maeng, H. J. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Journal of Chromatography B, 948, 103-110. [Link]

-

Krishnan Nagarajan, J. S., Vimal, C. S., George, R., & Dubala, A. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC-MS and its application to bioequivalence studies. Journal of Pharmaceutical Analysis, 3(4), 285-291. [Link]

-

Lowes, S., Ackermann, B., & Shoup, R. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 14(4), 823-831. [Link]

-

Development and Validation of RP-HPLC Method for the Estimation of Cefadroxil Monohydrate in Bulk and its Tablet Dosage Form. (2014). Journal of Advanced Pharmacy Education & Research. [Link]

-

Tompe, P. U., Shinde, N. V., & Madgulkar, A. (2013). Development and Validation of Bioanalytical method for the determination of Ambroxol Hydrochloride and Cefadroxil in Human Plasma. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4). [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Development of method for analysis and quantification of cefadroxil in different pharmaceutical formulations using HPLC. (2014). International Journal of Pharmacy and Biological Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Cefadroxil. PubChem. [Link]

-

Li, W., & Cohen, L. H. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 990, 143-149. [Link]

-

Gonzalez, D., et al. (2024). Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections. Antimicrobial Agents and Chemotherapy. [Link]

-

Iffat, W., & Muhammad, I. N. (2015). Determination of Cefadroxil in Tablet/Capsule formulations by a validated Reverse Phase High Performance Liquid Chromatographic method. Journal of Applied Pharmaceutical Science, 5(08), 055-060. [Link]

-

de Souza, A. C. B., et al. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 47(3), 241-251. [Link]

-

What Is Isotope Dilution Mass Spectrometry? (2025). Chemistry For Everyone. [Link]

-

Vogl, J., & Pritzkow, W. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

-

Isotope dilution. (n.d.). In Wikipedia. [Link]

-

Isotope dilution. (n.d.). In Britannica. [Link]

-

HPLC method development and validation for cefadroxil analysis. (2024). World Journal of Pharmaceutical Research. [Link]

-

Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. (2025). Bioanalysis. [Link]

-

Development and Validation of an Innovative Method for the Determination of Cefadroxil Monohydrate in Capsules. (2018). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

System suitability of HPLC method for determination of Cefadroxil in tablet/capsules. (2015). ResearchGate. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]

-

Preparation of Calibration Curves - A Guide to Best Practice. (n.d.). National Measurement Laboratory. [Link]

Sources

- 1. HPLC method development and validation for cefadroxil analysis. [wisdomlib.org]

- 2. japer.in [japer.in]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. journals.asm.org [journals.asm.org]

- 7. Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of an Innovative Method for the Determination of Cefadroxil Monohydrate in Capsules [article.sapub.org]

Physical and chemical characteristics of deuterated Cefadroxil

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Cefadroxil

Foreword: The Rationale for Deuterating Cefadroxil

Cefadroxil, a first-generation cephalosporin antibiotic, has long been a stalwart in the treatment of various bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[3][4] While effective, the ongoing pursuit of improved therapeutic agents has led researchers to explore subtle yet powerful molecular modifications. One such strategy is selective deuterium substitution, a process that replaces specific hydrogen atoms with their heavier, stable isotope, deuterium.[5][6]

The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can profoundly influence a drug's metabolic fate. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[7][8] For a drug like Cefadroxil, this could translate to enhanced metabolic stability, a longer plasma half-life, and potentially a more favorable dosing regimen with improved patient compliance.[6][9] Furthermore, altering metabolic pathways may reduce the formation of unwanted or toxic metabolites, thereby improving the drug's overall safety profile.[5][10] This guide provides a comprehensive technical overview of the anticipated physical and chemical characteristics of deuterated Cefadroxil, offering a roadmap for its synthesis, characterization, and evaluation.

Core Physicochemical Properties: A Comparative Analysis

Deuteration is a subtle structural change, but it imparts measurable differences in the physicochemical properties of a molecule.[11] While the biological activity is generally preserved because deuterium is electronically identical to hydrogen, properties dependent on molecular mass and bond vibrational energy are altered.[11][12]

Molecular Weight and Formula

The most immediate change is an increase in molecular weight. Cefadroxil has a molecular formula of C₁₆H₁₇N₃O₅S and a molecular weight of approximately 363.4 g/mol .[13][14] A deuterated version, for instance, Cefadroxil-d₄ (with four deuterium atoms), would have a molecular weight of approximately 367.4 g/mol . This difference is fundamental for mass spectrometry-based analysis.

Predicted Changes in Solubility and Lipophilicity

Studies on other deuterated compounds have shown that deuterium incorporation can induce changes in properties like melting point and solubility.[15] For instance, deuteration can sometimes lead to a slight increase in hydrophilicity and aqueous solubility without altering crystal packing patterns.[15] While specific experimental data for deuterated Cefadroxil is not publicly available, it is a critical parameter to determine empirically, as it directly impacts formulation development and bioavailability.

Table 1: Comparative Physicochemical Properties of Cefadroxil and Hypothetical Deuterated Cefadroxil-d₄

| Property | Cefadroxil (Non-deuterated) | Deuterated Cefadroxil (Hypothetical C₁₆H₁₃D₄N₃O₅S) | Rationale for Change |

| Molecular Formula | C₁₆H₁₇N₃O₅S | C₁₆H₁₃D₄N₃O₅S | Substitution of 4 protium (H) atoms with deuterium (D) atoms. |

| Molecular Weight | ~363.4 g/mol [13][14] | ~367.4 g/mol | Additive mass of extra neutrons in the deuterium isotopes. |

| pKa | 3.45 (acid), 7.43 (basic)[14] | Expected to be very similar | Deuterium has a negligible effect on electronic properties and acidity/basicity. |

| Aqueous Solubility | Low solubility in water[14] | Potentially slightly increased | Deuteration can subtly alter intermolecular forces and crystal lattice energy.[15] |

| Log P | -0.4[14] | Potentially slightly lower | May be slightly altered due to changes in polarity and hydration. |

Comprehensive Analytical Characterization

The cornerstone of developing a deuterated active pharmaceutical ingredient (API) is a robust analytical framework to confirm its identity, purity, and stability. This involves a multi-technique approach where each method provides complementary information.

Isotopic Purity and Enrichment Analysis

Causality: It is critical to quantify the degree of deuteration and the distribution of isotopologues (molecules that differ only in their isotopic composition).[16] High-Resolution Mass Spectrometry (HRMS) is the gold standard because its resolving power can distinguish between the minute mass differences of isotopologues.[17][18] This analysis validates the success of the synthetic labeling process and ensures batch-to-batch consistency.

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Standard & Sample Preparation:

-

Prepare a stock solution of deuterated Cefadroxil at 1 mg/mL in a suitable solvent (e.g., methanol/water).

-

Create a dilution series to a final concentration of approximately 1 µg/mL for infusion or injection.[19]

-

-

Instrumentation (LC-ESI-HRMS):

-

Liquid Chromatography (LC): Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This step separates the API from any non-isotopic impurities.

-

Mass Spectrometer: An Orbitrap or TOF mass analyzer is preferred.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode with a resolution setting of >70,000 to resolve isotopic peaks.

-

-

Data Acquisition & Analysis:

-

Acquire the full scan mass spectrum centered around the [M+H]⁺ ion of the deuterated Cefadroxil.

-

Extract the ion chromatograms for the parent compound and all expected isotopologues (e.g., d₀, d₁, d₂, d₃, d₄).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity (species abundance) by expressing the peak area of the desired deuterated species (e.g., d₄) as a percentage of the sum of all isotopologue peak areas.

-

Self-Validation: The observed isotopic distribution should closely match the theoretical distribution calculated from the isotopic enrichment of the starting materials. Significant deviation may indicate incomplete reactions or isotopic scrambling.

-

Structural Integrity and Positional Analysis

Causality: While MS confirms the what (mass), Nuclear Magnetic Resonance (NMR) spectroscopy confirms the where. It provides unambiguous proof of the deuterium's location on the molecular scaffold and verifies the overall structural integrity of the molecule.[17] Proton (¹H) NMR is particularly useful, as the disappearance of a signal at a specific chemical shift directly corresponds to the substitution of a proton with a deuterium atom.

Chemical Purity and Stability Assessment

Causality: A stability-indicating method is required to ensure that the deuterated drug is stable under storage and stress conditions and to quantify any degradation products.[20] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, quantitative technique ideal for this purpose.[21][22] One of the known degradation pathways for Cefadroxil is the formation of the inactive Δ²-isomer.[20]

Experimental Protocol: Stability Study by HPLC-UV

-

Forced Degradation Study:

-

Subject the deuterated Cefadroxil to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B guidelines).

-

The goal is to generate potential degradation products to prove the analytical method can separate them from the parent peak.

-

-

HPLC Method:

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm.

-

Mobile Phase: A mixture of a phosphate buffer (e.g., pH 5.0) and a modifier like acetonitrile or methanol.[22]

-

Detection: UV detector set at the λmax of Cefadroxil, typically around 230-263 nm.[22][23]

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 30°C).

-

-

Validation (per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can resolve the deuterated Cefadroxil peak from its degradation products and any process impurities.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Ascertain the lowest concentration of analyte that can be reliably detected and quantified.

-

-

Long-Term Stability Study:

-

Store the deuterated API under ICH-recommended conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) to monitor for any decrease in potency or increase in impurities.

-

Anticipated Pharmacokinetic Profile

The primary driver for deuterating Cefadroxil is to favorably alter its pharmacokinetic profile. Cefadroxil is primarily excreted unchanged in the urine, with a half-life of about 1.5 hours.[1][24] While it is not extensively metabolized, even minor metabolic pathways can be slowed by deuteration.

A successful deuteration strategy would lead to:

-

Reduced Metabolic Clearance: Slower breakdown of the drug by metabolic enzymes.

-

Increased Half-Life (t½): The drug would remain in the body for a longer period. The half-life of non-deuterated Cefadroxil is approximately 1.2-1.5 hours.[24][25] Deuteration could extend this, potentially allowing for less frequent dosing.

-

Increased Plasma Exposure (AUC): The total amount of drug the body is exposed to over time would increase, which could enhance efficacy.

These hypotheses must be rigorously tested through in vitro metabolism studies (e.g., using liver microsomes) and subsequently confirmed in preclinical and clinical pharmacokinetic studies.

Regulatory Considerations

It is important to note that from a regulatory standpoint, a deuterated version of an existing drug is considered a New Chemical Entity (NCE).[26][27] This was established with the FDA's approval of the first deuterated drug, deutetrabenazine.[7][26] This designation provides eligibility for market exclusivity but also necessitates a comprehensive development program, as outlined in this guide, to establish the drug's quality, safety, and efficacy.[28]

Conclusion

The development of deuterated Cefadroxil represents a sophisticated application of medicinal chemistry principles to refine a well-established therapeutic agent. While its core antibacterial mechanism remains unchanged, the strategic substitution of hydrogen with deuterium holds the promise of a superior pharmacokinetic and metabolic profile. This guide has outlined the essential physical and chemical characteristics that must be evaluated, providing a framework of validated analytical protocols and the underlying scientific rationale. Rigorous characterization of isotopic purity, structural integrity, chemical stability, and key physicochemical properties is paramount for advancing a deuterated drug candidate from the laboratory to clinical application, ultimately aiming to deliver a safer and more effective treatment for bacterial infections.

References

- Vertex AI Search. (2025). Pharmacology of Cefadroxil ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Vertex AI Search. (n.d.). Medical Pharmacology: Antibacterial Drugs.

- National Center for Biotechnology Inform

- Patsnap. (2024). What is the mechanism of Cefadroxil?. Synapse.

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- Science is Everyone. (2023). Deuteration in Drug Development: Tiny Reactions with Big Promise.

- Patsnap. (2024).

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- AquigenBio. (n.d.).

- Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.

- Roy, A., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- Li, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- Salamandra. (n.d.).

- CIL. (n.d.).

- Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- BenchChem. (2025). Application Note: Quantitative Analysis of Δ²-Cefadroxil in Stability Samples of Cefadroxil.

- Wikipedia. (n.d.). Cefadroxil.

- Troutman Pepper. (2017). Deuterated Drugs Are New Chemical Entities. JDSupra.

- JRF Global. (n.d.).

- FDA Law Blog. (2017).

- de Marco, B. A., & Salgado, H. R. N. (2017). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry.

- Srinivaslu, N., et al. (n.d.). Analytical method development and validation of cefadroxil in pharmaceutical dosage form by using UV-Visible spectrophotometry.

- La Rosa, F., et al. (n.d.). Pharmacokinetics of cefadroxil after oral administration in humans. Antimicrobial Agents and Chemotherapy.

- Uto, Y., et al. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Pharmaceutics.

- Scott, K. A., & Finn, M. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- de Marco, B. A., & Salgado, H. R. N. (2017). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. PubMed.

- Vidal, N. L., et al. (n.d.). Dissolution Stability Study of Cefadroxil Extemporaneous Suspensions. AAPS PharmSciTech.

- Mutlib, A. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.

- Shchepinov, M. S. (2020). Deuterium as a tool for changing the properties of pharmaceutical substances (Review).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. What is Cefadroxil used for? [synapse.patsnap.com]

- 3. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 4. What is the mechanism of Cefadroxil? [synapse.patsnap.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jrfglobal.com [jrfglobal.com]

- 10. researchgate.net [researchgate.net]

- 11. Science is Everyone | Deuteration in Drug Development: Tiny Reactions with Big Promise - The Science Coalition [sciencecoalition.org]

- 12. researchgate.net [researchgate.net]

- 13. Cefadroxil | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. isotope.com [isotope.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Characteristics, Properties and Analytical Methods of Cefadroxil: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. ijptjournal.com [ijptjournal.com]

- 24. Cefadroxil - Wikipedia [en.wikipedia.org]

- 25. Pharmacokinetics of cefadroxil after oral administration in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 27. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 28. salamandra.net [salamandra.net]

Certificate of Analysis: A Technical Guide to the Characterization of Cefadroxil-d4

Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis

In the landscape of modern pharmaceutical development and quality control, the precision and accuracy of analytical measurements are paramount. Cefadroxil, a first-generation cephalosporin antibiotic, is widely used to treat a variety of bacterial infections.[1] To ensure its safe and effective use, regulatory bodies mandate rigorous testing of the active pharmaceutical ingredient (API) and its formulations. A key tool in the analytical chemist's arsenal for the bioanalysis of drugs like Cefadroxil is the use of stable isotope-labeled internal standards. Cefadroxil-d4, a deuterated analog of Cefadroxil, serves this critical function.[2][3] Its utility lies in its chemical near-identity to the parent drug, allowing it to mimic the analyte's behavior during sample preparation and analysis, particularly in mass spectrometric methods. This guide provides an in-depth technical overview of the essential components of a Certificate of Analysis (CoA) for Cefadroxil-d4, offering insights into the methodologies and the scientific rationale underpinning each test. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and characterization of such reference standards.

Identification: Confirming the Molecular Identity of Cefadroxil-d4

The foundational aspect of any CoA is the unambiguous confirmation of the compound's identity. For a deuterated standard like Cefadroxil-d4, this involves not only verifying the core molecular structure but also confirming the presence and location of the deuterium labels.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can confirm the molecular formula of Cefadroxil-d4 and differentiate it from its non-labeled counterpart and other potential impurities.

Experimental Protocol: LC-HRMS Analysis of Cefadroxil-d4

-

Sample Preparation: A stock solution of Cefadroxil-d4 is prepared in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL with the initial mobile phase.

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Data Analysis: The accurate mass of the protonated molecule [M+H]+ is measured and compared to the theoretical exact mass of C16H14D4N3O5S.

-

Data Presentation: Mass Spectrometry Data for Cefadroxil-d4

| Parameter | Observed Value | Theoretical Value | Deviation (ppm) |

| Molecular Formula | C16H13D4N3O5S | C16H13D4N3O5S | |

| [M+H]+ | Insert Observed m/z | 368.1203 | < 5 ppm |

Note: The observed value would be obtained from the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For Cefadroxil-d4, ¹H NMR is used to confirm the overall structure and the absence of protons at the deuterated positions, while ²H NMR can be used to directly observe the deuterium nuclei.[4]

Experimental Protocol: ¹H NMR of Cefadroxil-d4

-

Sample Preparation: Approximately 5-10 mg of Cefadroxil-d4 is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard ¹H NMR pulse sequences are used.

-

Data Analysis: The resulting spectrum is compared to that of a Cefadroxil reference standard. The signals corresponding to the protons on the phenyl ring should be significantly diminished or absent in the Cefadroxil-d4 spectrum, confirming the location of the deuterium labels.

Purity: Quantifying the Presence of Impurities

The purity of an internal standard is critical to avoid interference with the quantification of the target analyte. Purity is typically assessed by a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[5][6][7][8] By separating the main compound from any related substances, we can quantify the area percentage of the Cefadroxil-d4 peak relative to the total peak area.

Experimental Protocol: HPLC Purity Assessment of Cefadroxil-d4

-

Sample Preparation: A solution of Cefadroxil-d4 is prepared in the mobile phase at a concentration that provides a suitable detector response (e.g., 0.5 mg/mL).

-

Chromatographic Conditions:

-

HPLC System: A UV-Vis detector is typically used.

-

Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.[5][9]

-

Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and methanol or acetonitrile.[5][6][8] For example, a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and methanol (65:35 v/v).[5]

-

Detection Wavelength: UV detection at 250 nm.[5]

-

Injection Volume: 20 µL.

-

-

Data Analysis: The chromatogram is integrated, and the area of the Cefadroxil-d4 peak is expressed as a percentage of the total area of all peaks.

Data Presentation: Chromatographic Purity of Cefadroxil-d4

| Parameter | Specification | Result |

| Purity by HPLC (Area %) | ≥ 98.0% | Insert Result |

| Individual Impurity | ≤ 0.5% | Insert Result |

| Total Impurities | ≤ 2.0% | Insert Result |

Note: Results are sample-dependent.

Residual Solvents

Rationale: Organic volatile impurities, or residual solvents, can be present from the synthesis and purification process.[10] Their levels must be controlled for safety and to ensure the accuracy of the standard's concentration.[10][11] Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis due to its sensitivity and robustness.[10][12]

Experimental Protocol: GC-HS for Residual Solvents

-

Sample Preparation: An accurately weighed amount of Cefadroxil-d4 (e.g., 100 mg) is placed in a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

-

GC-HS Conditions:

-

System: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

-

Column: A column suitable for separating volatile organic compounds (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).

-

Carrier Gas: Nitrogen or Helium.

-

Temperatures: Optimized injector, detector, and oven temperature program to achieve separation of expected solvents.

-

-

Data Analysis: The peak areas of any detected solvents are compared to those of a standard solution containing known concentrations of the solvents. The results are reported in parts per million (ppm).

Data Presentation: Residual Solvents Analysis

| Solvent Class | Specification (ICH Q3C) | Result |

| Class 1 | Not to be employed | Conforms |

| Class 2 | Within specified limits | Conforms |

| Class 3 | ≤ 5000 ppm | Conforms |

Water Content

Rationale: The presence of water can affect the stability and the accurate weighing of the reference standard.[13][14] Karl Fischer titration is the gold standard for water content determination in pharmaceuticals due to its accuracy, precision, and specificity for water.[13][15][16][17]

Experimental Protocol: Karl Fischer Titration

-

Instrument: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for low water content.[13]

-

Sample Preparation: An accurately weighed amount of Cefadroxil-d4 is introduced directly into the titration cell containing a suitable solvent (e.g., anhydrous methanol).

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

-

Calculation: The instrument software calculates the percentage of water in the sample based on the amount of reagent consumed.

Data Presentation: Water Content

| Parameter | Specification | Result |

| Water Content (Karl Fischer) | ≤ 5.0% | Insert Result |

Note: The specification can vary depending on the hydration state of the material.

Potency and Isotopic Enrichment

For a stable isotope-labeled standard, it is crucial to determine not only the chemical purity but also the isotopic purity, often referred to as isotopic enrichment.

Isotopic Enrichment by Mass Spectrometry

Rationale: Isotopic enrichment is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms.[18] This is a critical parameter as it affects the accuracy of quantification in isotope dilution mass spectrometry assays.[19][20][21] HRMS is the ideal technique for this determination.

Experimental Protocol: Isotopic Enrichment Determination by HRMS

-

Sample Preparation and Analysis: The sample is analyzed using the same LC-HRMS method described in section 1.1.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is examined. The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), triply deuterated (d3), and quadruply deuterated (d4) species are measured. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all deuterated species.

Data Presentation: Isotopic Enrichment

| Isotopic Species | Relative Abundance (%) |

| d0 (Unlabeled) | Insert Value |

| d1 | Insert Value |

| d2 | Insert Value |

| d3 | Insert Value |

| d4 (Major) | Insert Value |

| Isotopic Enrichment (d4) | ≥ 98% |

Note: Results are lot-specific.

Assay (Potency)

Rationale: The assay determines the potency of the Cefadroxil-d4 material, which is the amount of the active moiety per unit weight. This is typically determined by HPLC, correcting for water content and residual solvents.

Experimental Protocol: HPLC Assay

-

Standard and Sample Preparation:

-

Standard: An accurately weighed amount of a well-characterized Cefadroxil reference standard is prepared at a known concentration.

-

Sample: An accurately weighed amount of the Cefadroxil-d4 is prepared at a similar concentration.

-

-

Chromatographic Analysis: The standard and sample solutions are analyzed using the HPLC method described in section 2.1.

-

Calculation: The potency of the Cefadroxil-d4 is calculated by comparing its peak area to that of the Cefadroxil reference standard, taking into account the known potency of the standard and the weights of both the standard and the sample. The result is then corrected for the water and residual solvent content.

Data Presentation: Assay

| Parameter | Specification | Result |

| Assay (as is) | Report Value | Insert Result |

| Assay (on anhydrous, solvent-free basis) | 95.0% - 105.0% | Insert Result |

Visualizations

Workflow for Certificate of Analysis of Cefadroxil-d4

Caption: Overall workflow for the comprehensive analysis of Cefadroxil-d4 for a Certificate of Analysis.

HPLC Purity Determination Workflow

Caption: Step-by-step workflow for determining the purity of Cefadroxil-d4 by HPLC.

Conclusion

The Certificate of Analysis for Cefadroxil-d4 is a comprehensive document that provides a detailed characterization of this critical analytical standard. Through a combination of advanced analytical techniques, including mass spectrometry, NMR spectroscopy, and chromatography, the identity, purity, potency, and isotopic enrichment are rigorously established. This in-depth guide has outlined the scientific principles and practical methodologies that underpin the generation of a reliable CoA, ensuring that researchers and drug development professionals can have the utmost confidence in the quality of the materials they use for their critical analytical applications.

References

- Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP Procedure A.

- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.

- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS.

- The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.

- Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection. Sdfine.

- Karl Fischer Moisture Analysis. Pacific BioLabs.

- HPLC method development and valid

- HPLC Determination of Cefadroxil on Primesep 100 Column. SIELC Technologies.

- What Is Karl Fischer Titr

- Development and validation of RP-HPLC method for the estimation of Cefadroxil Monohydrate in bulk and its tablet dosage form.

- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr

- Application Note: High-Performance Liquid Chromatography (HPLC)

- DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC. International Journal of Pharmacy and Biological Sciences.

- Cefadroxil.

- Water Content Determin

- Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. PubMed.

- GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Shimadzu (Europe).

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Cefadroxil-D4. Veeprho.

- Cefadroxil-impurities.

- Chemical structure and mass spectrum of CF (A) and CA (B).

- Determination of isotope abundance for deuterium-labeled compounds by quantit

- USP Monographs: Cefadroxil Capsules. USP29-NF24.

- Cefadroxil EP Impurity D-D4 (TFA Salt). Veeprho.

- Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies.

- Cefadroxil. mzCloud.

- Cefadroxil-d4 (Major). LGC Standards.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry.

- Enrichment.

- Cefadroxil - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Pharmaffiliates Cefadroxil-impurities.

- CEFADROXIL - 2014-08-01. USP-NF.

- Cefadroxil. USP-NF ABSTRACT.

- Application of Δ²-Cefadroxil in Cefadroxil Impurity Profiling: Applic

- Cefadroxil. USP 35 Official Monographs.

- Cefadroxil. Japanese Pharmacopoeia.

- Cefadroxil Impurities and Rel

- Cefadroxil-d4 (Major) (TRC-C235752-10MG). CWS ABROAD.

- Cefadroxil. LGC Standards.

- Cefadroxil-d4. Labmix24.

- Cefadroxil, a New Broad-Spectrum Cephalosporin. Scite.ai.

- Cefadroxil D4. Analytical Standard Solutions (A2S).

- Cefadroxil Monohydrate Working Standard (Secondary Reference Standard). Veeprho.

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC method development and validation for cefadroxil analysis. [wisdomlib.org]

- 6. japer.in [japer.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpbs.com [ijpbs.com]

- 9. HPLC Determination of Cefadroxil on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds âUSP Procedure A : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. gcms.cz [gcms.cz]

- 13. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pacificbiolabs.com [pacificbiolabs.com]

- 16. mt.com [mt.com]

- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 18. isotope.com [isotope.com]

- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Application of Cefadroxil-d4 Reference Standard

This guide provides an in-depth technical overview of the Cefadroxil-d4 reference standard for researchers, scientists, and drug development professionals. It covers the commercial availability, synthesis, characterization, and application of this stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. The information presented herein is grounded in established scientific principles and regulatory guidelines to ensure technical accuracy and practical utility.

The Critical Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

In the realm of quantitative analysis, particularly in complex biological matrices such as plasma or urine, accuracy and precision are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer (matrix effects).

To mitigate these variabilities, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as Cefadroxil-d4, are widely considered the "gold standard" for this purpose.[1][2] The incorporation of stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)) results in a compound with a higher mass, allowing for its differentiation from the unlabeled analyte by the mass spectrometer.[2] Crucially, the physicochemical properties of the SIL standard are nearly identical to the analyte, ensuring that it experiences similar extraction recovery, chromatographic retention, and ionization response, thereby effectively compensating for variations in the analytical process.

The following diagram illustrates the fundamental principle of using a SIL internal standard in quantitative analysis.

Caption: The role of a SIL internal standard in compensating for analytical variability.

Commercial Availability of Cefadroxil-d4

Cefadroxil-d4 is commercially available from several reputable suppliers of reference standards and research chemicals. Sourcing a high-quality, well-characterized standard is a critical first step for any quantitative bioanalytical method development. The table below summarizes the offerings from prominent vendors.

| Supplier | Product Name | Catalog Number | CAS Number | Purity |

| LGC Standards | Cefadroxil-d4 (Major) | TRC-C235752 | 1426174-38-0 | >95% (HPLC) |

| Pharmaffiliates | Cefadroxil-d4 Monohydrate | PA STI 088083 | 1426174-38-0 | Not specified |

| Simson Pharma Limited | Cefadroxil-d4 Trifluoroacetate | C410018 | Not available | Not specified |

| Labmix24 | Cefadroxil-d4 | TLC-C-135001 | Not available | Not specified |

Note: This table is not exhaustive and other suppliers may exist. Researchers should always request a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the specific lot they purchase.

Synthesis and Characterization of Cefadroxil-d4

Plausible Synthesis Route

While the precise, proprietary synthesis methods for commercially available Cefadroxil-d4 are not publicly disclosed, a plausible route can be inferred from its structure and established deuteration chemistries. Cefadroxil-d4 is typically deuterated on the phenyl ring of the D-α-4-hydroxyphenylglycine side chain. This is advantageous as these positions are not subject to back-exchange with protons from the solvent under typical physiological or analytical conditions.[2]

A common method for deuterating phenols and other activated aromatic compounds is through acid-catalyzed hydrogen-deuterium (H-D) exchange in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated sulfuric acid.[3] The phenolic hydroxyl group activates the aromatic ring, facilitating electrophilic substitution at the ortho and para positions.

The synthesis would likely involve the deuteration of a suitable precursor, such as D-(-)-4-hydroxyphenylglycine, followed by its coupling with the 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ADCA) nucleus to form the final Cefadroxil-d4 molecule.

Characterization and Quality Control

The quality of a SIL internal standard is defined by its chemical purity and isotopic enrichment. These parameters are typically assessed using a combination of chromatographic and mass spectrometric techniques.

-

Chemical Purity: The chemical purity is determined by methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection. This ensures that the standard is free from other chemical impurities that could interfere with the analysis.

-

Isotopic Enrichment: The isotopic enrichment is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms. This is crucial for ensuring the accuracy of the quantification. Mass spectrometry is the primary tool for determining isotopic enrichment.[4] By comparing the mass spectrum of the labeled compound to that of the unlabeled analyte, the distribution of isotopologues can be determined, and the isotopic enrichment can be calculated.[4][5] A high isotopic enrichment (typically >98%) is desirable to minimize any contribution of the internal standard signal to the analyte signal.

Application in a Validated LC-MS/MS Bioanalytical Method

The following section outlines a comprehensive, step-by-step protocol for the quantification of Cefadroxil in human plasma using Cefadroxil-d4 as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature and is designed to be compliant with regulatory guidelines such as those from the FDA and EMA.[6][7][8]

Experimental Workflow Diagram

Caption: A step-by-step workflow for the quantification of Cefadroxil in plasma.

Detailed Protocol

4.2.1. Materials and Reagents

-

Cefadroxil reference standard

-

Cefadroxil-d4 reference standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

4.2.2. Preparation of Stock and Working Solutions

-

Cefadroxil Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefadroxil in a suitable solvent (e.g., 50:50 methanol:water) to obtain a final concentration of 1 mg/mL.

-

Cefadroxil-d4 Stock Solution (1 mg/mL): Prepare in the same manner as the Cefadroxil stock solution.

-

Cefadroxil Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 acetonitrile:water to create calibration standards.

-

Cefadroxil-d4 Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Cefadroxil-d4 stock solution with 50:50 acetonitrile:water to a final concentration appropriate for spiking into plasma samples.

4.2.3. Preparation of Calibration Standards and Quality Controls (QCs)

-

Prepare calibration standards by spiking blank human plasma with the Cefadroxil working solutions to achieve a concentration range (e.g., 10 - 10,000 ng/mL).[9][10]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner using a separate stock solution of Cefadroxil.

4.2.4. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the Cefadroxil-d4 internal standard working solution and vortex briefly.

-

Add 300 µL of cold methanol containing 1% formic acid to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

4.2.5. LC-MS/MS Conditions The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, <3 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | A suitable gradient to ensure separation from matrix components |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Cefadroxil: m/z 364.1 → 208.1[9][11]Cefadroxil-d4: m/z 368.1 → 208.1 (predicted) |

| Collision Energy | Optimize for each transition |

Note on Cefadroxil-d4 MRM transition: The precursor ion is shifted by +4 Da due to the four deuterium atoms. The product ion (m/z 208.1) likely results from fragmentation of the cephem nucleus, which is not deuterated. Therefore, the product ion is expected to be the same as for the unlabeled Cefadroxil.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability.[6][7][8] Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

-

Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The commercial availability of high-purity Cefadroxil-d4 provides analytical scientists with an essential tool for the accurate and precise quantification of Cefadroxil in biological matrices. As a stable isotope-labeled internal standard, it effectively compensates for the inherent variabilities of the LC-MS analytical workflow. By following a well-structured and validated protocol, grounded in authoritative regulatory guidelines, researchers and drug development professionals can generate reliable data for pharmacokinetic, bioequivalence, and other clinical and non-clinical studies. The careful selection and proper use of reference standards like Cefadroxil-d4 are fundamental to maintaining the scientific integrity and trustworthiness of bioanalytical results.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(12), 1267-1276. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Krishnan Nagarajan, J. S., et al. (2013). Simultaneous pharmacokinetic assessment of cefadroxil and clavulanic acid in human plasma by LC–MS and its application to bioequivalence studies. Journal of Pharmaceutical Analysis, 3(4), 285-291. [Link]

-

Jin, H. E., et al. (2014). Determination of cefadroxil in rat plasma and urine using LC-MS/MS and its application to pharmacokinetic and urinary excretion studies. Journal of Chromatography B, 948, 103-110. [Link]

-

Pharmaffiliates. Cefadroxil-impurities. [Link]

-

Mallia, S., et al. (2019). Isotopic enrichment calculator from mass spectra. GitHub. [Link]

-

Werstiuk, N. H., & Kadai, T. (1974). Deuteration of phenol and aniline hydrochloride by the High Temperature/Dilute Acid (HTDA) method. Canadian Journal of Chemistry, 52(12), 2169-2171. [Link]

-

Request PDF. Determination of cefadroxil in rat plasma and urine using LC–MS/MS and its application to pharmacokinetic and urinary studies. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

U.S. Food and Drug Administration. Evaluation of Internal Standard Responses during Chromatographic Bioanalysis: Questions and Answers. [Link]

-

U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

de Marco, B. A., & Salgado, H. R. N. (2016). Characteristics, Properties and Analytical Methods of Cefadroxil: A Review. Critical Reviews in Analytical Chemistry, 47(2), 93-99. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 47965, Cefadroxil. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Slideshare. Bioanalytical method validation emea. [Link]

-

Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-